molecular formula C10H15NOS B13261008 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine

Cat. No.: B13261008
M. Wt: 197.30 g/mol
InChI Key: GXMNXLHCOHTHSL-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine is an organic compound with the molecular formula C10H15NOS. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethoxyethanamine backbone. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine typically involves the reaction of 2-chloroethanol with thiophenol to form 2-(phenylsulfanyl)ethanol. This intermediate is then reacted with ethylene oxide to yield 2-[2-(phenylsulfanyl)ethoxy]ethanol. Finally, the hydroxyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ethoxyethanamine backbone allows the compound to act as a ligand, binding to various biological molecules and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-amine: Similar in structure but with a methoxy group instead of a phenylsulfanyl group.

    2-(2-(2-Ethoxyethoxy)ethoxy)ethan-1-amine: Contains an ethoxy group instead of a phenylsulfanyl group.

    2-(2-(2-Azidoethoxy)ethoxy)ethan-1-amine: Features an azido group in place of the phenylsulfanyl group.

Uniqueness

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where the phenylsulfanyl group plays a crucial role .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(2-phenylsulfanylethoxy)ethanamine

InChI

InChI=1S/C10H15NOS/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2

InChI Key

GXMNXLHCOHTHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOCCN

Origin of Product

United States

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